molecular formula C17H22N2O3 B2856750 2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide CAS No. 1421493-42-6

2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

Cat. No.: B2856750
CAS No.: 1421493-42-6
M. Wt: 302.374
InChI Key: BCVITTPIGHFIAM-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
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Biological Activity

2-(4-isopropylphenoxy)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, also known by its CAS number 1421493-42-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of 302.37 g/mol. The compound features an isoxazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C₁₇H₂₂N₂O₃
Molecular Weight 302.37 g/mol
CAS Number 1421493-42-6

Biological Activity

Research indicates that compounds containing isoxazole derivatives often exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor effects. The specific biological activities of this compound can be summarized as follows:

The compound acts primarily as an antagonist of exchange proteins directly activated by cAMP (EPAC), which are crucial in various physiological processes. By inhibiting EPAC, the compound may influence intracellular signaling pathways that regulate cell proliferation and inflammation .

Pharmacological Studies

  • Antiinflammatory Activity : In vitro studies have shown that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of EPAC pathways, although specific data on this compound's efficacy is limited.
  • Neuroprotective Effects : Some research indicates that isoxazole derivatives can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on EPAC Antagonists : A series of substituted isoxazole compounds were synthesized and evaluated for their EPAC antagonistic properties. Results indicated that modifications at various positions on the phenyl ring enhanced activity, suggesting that similar modifications could optimize the efficacy of this compound .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific structural features are critical for maintaining biological activity. The presence of the isopropyl group and the isoxazole moiety were highlighted as significant contributors to the overall activity profile .

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(2)14-4-6-15(7-5-14)21-11-17(20)18-9-8-16-10-13(3)19-22-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVITTPIGHFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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